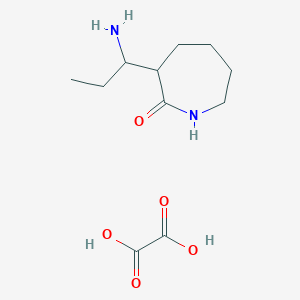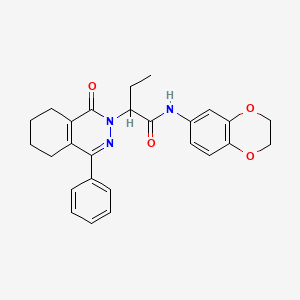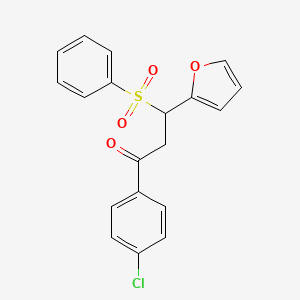
1-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)-3-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)-3-piperidinamine, also known as DMFP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmacology. DMFP is a piperidine derivative that belongs to the class of amides and is commonly used as a precursor in the synthesis of various pharmaceuticals.
作用機序
The mechanism of action of 1-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)-3-piperidinamine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. 1-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)-3-piperidinamine has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators. It has also been found to bind to the opioid receptors in the brain, leading to analgesic effects.
Biochemical and Physiological Effects:
1-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)-3-piperidinamine has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 1-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)-3-piperidinamine has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, 1-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)-3-piperidinamine has been found to have antioxidant properties, which may help protect against oxidative damage.
実験室実験の利点と制限
1-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)-3-piperidinamine has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize and is readily available. It also exhibits potent biological activity, making it a useful tool for studying various biological processes. However, 1-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)-3-piperidinamine has some limitations as well. It can be difficult to work with due to its low solubility in water, and its mechanism of action is not fully understood, which can make interpretation of results challenging.
将来の方向性
There are several future directions for research on 1-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)-3-piperidinamine. One area of interest is its potential as a cancer treatment. Further studies are needed to determine the optimal dosage and administration route for 1-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)-3-piperidinamine as well as its safety profile. Another area of interest is its potential as an analgesic for chronic pain. More research is needed to determine the efficacy and safety of 1-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)-3-piperidinamine for this indication. Additionally, further studies are needed to elucidate the mechanism of action of 1-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)-3-piperidinamine and its potential interactions with other drugs.
合成法
The synthesis of 1-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)-3-piperidinamine involves the reaction of 4-fluorobenzoyl chloride with 3,4-dimethylpiperidine in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain 1-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)-3-piperidinamine in high purity. The synthesis of 1-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)-3-piperidinamine is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
1-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)-3-piperidinamine has been extensively studied for its potential applications in medicine and pharmacology. It has been found to possess various biological activities such as analgesic, anti-inflammatory, and antitumor properties. 1-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)-3-piperidinamine has also been shown to exhibit potent inhibitory effects on the growth of cancer cells, making it a promising candidate for cancer treatment.
特性
IUPAC Name |
(3,4-dimethylphenyl)-[3-(4-fluoroanilino)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O/c1-14-5-6-16(12-15(14)2)20(24)23-11-3-4-19(13-23)22-18-9-7-17(21)8-10-18/h5-10,12,19,22H,3-4,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNYIIIHYJLTJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCC(C2)NC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-[4-(4-methoxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B4983235.png)
![1-methyl-4-{4-[2-(phenylthio)ethoxy]benzoyl}piperazine](/img/structure/B4983243.png)



![4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide](/img/structure/B4983272.png)
![1-(3,5-dimethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4983278.png)
![3-{[2-(4-morpholinyl)ethyl]thio}-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4983285.png)


![N~2~-(4-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B4983313.png)

![2-[(2-fluorophenoxy)methyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4983327.png)
![2-chloro-5-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4983334.png)